molecular formula C12H18O8 B12859040 methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside

methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside

Cat. No.: B12859040
M. Wt: 290.27 g/mol
InChI Key: RUSRQHXGPHZZNI-YIBTVLSRSA-N
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Description

Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside is a chemical compound with the molecular formula C12H18O8. It is a derivative of arabinofuranose, a five-carbon sugar, where three hydroxyl groups are acetylated. This compound is often used in carbohydrate chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside can be synthesized through the acetylation of methyl d-arabinofuranoside. The process involves the reaction of methyl d-arabinofuranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of the triacetate derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups can be selectively removed by esterases, leading to the formation of active metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,5-tri-O-benzoyl-d-arabinofuranoside: Similar structure but with benzoyl groups instead of acetyl groups.

    Methyl 2,3,4,6-tetra-O-acetyl-d-glucopyranoside: A related compound with a different sugar backbone.

    Methyl 2,3,5-tri-O-acetyl-d-ribofuranoside: Similar compound with ribose instead of arabinose.

Uniqueness

Methyl 2,3,5-tri-O-acetyl-d-arabinofuranoside is unique due to its specific acetylation pattern and its utility in regioselective deacetylation reactions. This makes it a valuable compound in synthetic carbohydrate chemistry and enzymatic studies .

Properties

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

IUPAC Name

[(2R,3R,4S)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11+,12?/m1/s1

InChI Key

RUSRQHXGPHZZNI-YIBTVLSRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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